Boc-Phe(4-NH-Alloc)
Description
Boc-Phe(4-NH-Alloc) is a protected derivative of phenylalanine, featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the α-amino position and an allyloxycarbonyl (Alloc) group on the para-amino substituent of the phenylalanine side chain. This dual-protection strategy enables selective deprotection during solid-phase peptide synthesis (SPPS) or other multi-step organic syntheses. The Alloc group is particularly advantageous due to its compatibility with palladium-catalyzed deprotection under mild conditions, preserving acid-labile Boc or other base-sensitive groups .
The compound’s structure combines the steric bulk of the Boc group with the orthogonality of Alloc, making it a versatile building block for synthesizing complex peptides or functionalized biomaterials. Its para-substituted aromatic side chain also allows for site-specific modifications, such as conjugation with fluorescent tags or drug molecules.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEIXFHHGFGIKD-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC=C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Protection of L-Phenylalanine
L-Phenylalanine undergoes stepwise protection using tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups. Key steps include:
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Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic solvent system (e.g., dioxane/water with NaOH) at 0–25°C for 2–4 hours.
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Alloc Protection : Treatment with allyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) with N-methylmorpholine (NMM) as a base.
Critical Parameters :
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Temperature Control : Excess heat during Boc protection risks carbamate decomposition.
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Solvent Choice : Polar aprotic solvents (e.g., DMF) improve Alloc coupling efficiency by stabilizing reactive intermediates.
Protection and Deprotection Strategies
Boc Group Stability and Removal
The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA) in DCM. Recent studies highlight that 20–30% TFA with scavengers (e.g., triisopropylsilane) minimizes side reactions during deprotection.
Alloc Group Dynamics
The Alloc group is selectively removed using palladium catalysts. Patent WO2017114191A1 details a method using Pd(PPh₃)₄ (0.1–0.3 equiv) with morpholine (5–10 equiv) in DCM/DMF, achieving >95% deprotection in 10–30 minutes. Competing methods employ phenylsilane as a safer alternative to morpholine.
Table 1: Alloc Deprotection Efficiency Under Varied Conditions
| Catalyst | Scavenger | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Morpholine | 20 | 97 | 98.5 |
| Pd(PPh₃)₄ | Phenylsilane | 30 | 95 | 97.2 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity, with retention times varying by solvent gradient.
Challenges and Optimization
Racemization Mitigation
Racemization at the α-carbon during coupling is minimized using HOAt/HATU activation systems, reducing epimerization to <1%.
Side Reactions
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Alkylation of Alloc Group : Palladium-catalyzed deprotection in the presence of carbon nucleophiles (e.g., thiols) necessitates inert atmospheres.
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Incomplete Boc Removal : Extended TFA exposure (≥1 hour) ensures complete cleavage without peptide backbone degradation.
Industrial-Scale Production
The patent WO2017114191A1 outlines a scalable protocol:
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Resin Loading : Fmoc-Lys(Alloc)-OH anchored to Wang resin.
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Selective Deprotection : Pd(PPh₃)₄-mediated Alloc removal under nitrogen.
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Fragment Coupling : Boc-His(Trt)-OH coupled using HATU/TMP system.
Advantages :
Chemical Reactions Analysis
Deprotection Reactions
The Boc and Alloc groups exhibit distinct cleavage mechanisms, allowing selective removal during synthesis:
Boc Group Removal
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .
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Mechanism : Acidolysis cleaves the Boc group via protonation of the carbamate oxygen, releasing CO₂ and forming a tert-butyl cation .
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Applications : Enables sequential peptide elongation by exposing the α-amino group for subsequent coupling .
Alloc Group Removal
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Conditions : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with phenylsilane as a scavenger .
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Mechanism : The Pd(0)-mediated process cleaves the allyl ester through π-allyl intermediate formation, regenerating the free amine .
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Applications : Permits selective side-chain deprotection without affecting Boc or other acid-labile groups .
Coupling Reactions
Boc-Phe(4-NH-Alloc) participates in standard peptide bond formation:
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Role of Alloc : The Alloc group stabilizes the side-chain amine during coupling, preventing unwanted side reactions .
Epimerization
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Risk : Elevated temperatures or prolonged coupling times can induce racemization at the α-carbon .
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Solution : Use Alloc-protected derivatives to enhance solubility and reduce epimerization risk .
Orthogonality Challenges
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Interference : Strong acids (e.g., TFA) may partially cleave Alloc if exposure is prolonged .
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Mitigation : Optimize deprotection times and use buffered TFA systems .
Comparative Reactivity
The dual protection strategy of Boc-Phe(4-NH-Alloc) offers advantages over related compounds:
Research Findings
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Reductive Cleavage Studies : Boc-protected analogs undergo Mg/MeOH-mediated reduction, though this is less common for Boc-Phe(4-NH-Alloc) .
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Thermal Stability : Stable under standard SPPS conditions (≤25°C), but degrades above 80°C .
Boc-Phe(4-NH-Alloc) remains indispensable in peptide chemistry due to its orthogonal protection strategy and compatibility with diverse synthetic workflows. Its reactivity profile underscores the importance of tailored deprotection and coupling protocols to achieve high-fidelity peptide synthesis.
Scientific Research Applications
Key Features of Boc-Phe(4-NH-Alloc)
- Dual Protection : The Boc group protects the amino group while the Alloc group protects the side-chain amine. This enables precise control over functional group accessibility during synthesis.
- Versatility : The compound can be modified to introduce various functionalities, enhancing the stability and bioavailability of synthesized peptides.
- Selective Deprotection : The strategic placement of functional groups allows for enhanced binding affinity in peptide interactions, influencing molecular recognition processes.
Synthesis and Mechanism
The synthesis of Boc-Phe(4-NH-Alloc) typically involves multiple steps, including:
- Formation of the Boc Group : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Introduction of the Alloc Group : The side-chain amine is protected with an allyloxycarbonyl (Alloc) group.
- Solid-Phase Coupling : In SPPS, Boc-Phe(4-NH-Alloc) is sequentially coupled with other amino acids on a solid support.
This method allows for the construction of peptides with high purity and yield while minimizing unwanted side reactions.
Applications in Peptide Synthesis
Boc-Phe(4-NH-Alloc) is primarily used in:
- Peptide Libraries : Its dual protection strategy makes it suitable for synthesizing diverse peptide libraries for drug discovery and biological research.
- Complex Peptides : The compound facilitates the synthesis of complex peptides that require multiple deprotection steps without compromising integrity.
- Biological Studies : Peptides synthesized using Boc-Phe(4-NH-Alloc) are often employed in studies related to protein interactions, receptor binding, and therapeutic applications.
Case Studies and Research Findings
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Peptide Interaction Studies :
Research indicates that peptides synthesized with Boc-Phe(4-NH-Alloc) exhibit enhanced binding affinity due to strategic functional group placement. These studies demonstrate its potential in developing therapeutics targeting specific biological pathways . -
Reductive Cleavage Techniques :
Innovative methods for the reductive cleavage of Boc-substituted compounds have been explored, highlighting the utility of Boc-Phe(4-NH-Alloc) in synthesizing complex molecules under mild conditions . -
Applications in Drug Development :
The compound has been utilized in synthesizing peptide analogs for opioid receptors, showcasing its relevance in pharmacological research and drug design .
Mechanism of Action
The mechanism of action of Boc-Phe(4-NH-Alloc) primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Alloc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further reactions, such as forming peptide bonds.
Comparison with Similar Compounds
Boc-Phe(4-NH-Alloc) belongs to a broader class of Boc-protected phenylalanine derivatives with diverse para-substituents. Below is a detailed comparison of its structural and functional attributes relative to analogues listed in the Biopharmacule Speciality Chemicals catalog :
Table 1: Key Attributes of Boc-Phe(4-NH-Alloc) and Analogues
| Compound Name | Substituent (Para Position) | Protecting Groups | Solubility* | Stability* | Primary Applications |
|---|---|---|---|---|---|
| Boc-Phe(4-NH-Alloc) | NH-Alloc | Boc (α-amine), Alloc (NH) | Moderate | High | Orthogonal SPPS, bioconjugation |
| Boc-4-Nitro-D-Phenylalanine | NO₂ | Boc | Low | Moderate | Electron-deficient peptide motifs |
| Boc-4-tert-butyl-L-Phenylalanine | tert-butyl | Boc | Very Low | High | Hydrophobic core stabilization |
| Boc-4-Trifluoromethyl-D-Phenylalanine | CF₃ | Boc | Low | High | Fluorinated drug candidates |
| Boc-Asp(OAll)-OH | OAll (aspartic acid β-carboxyl) | Boc, Alloc | High | Moderate | Acidic peptide linkages |
*Solubility and stability are inferred from substituent chemistry and catalog data .
Key Differentiators:
Orthogonal Protection : Unlike nitro-, tert-butyl-, or trifluoromethyl-substituted analogues, Boc-Phe(4-NH-Alloc) enables sequential deprotection via distinct mechanisms (acidolysis for Boc, palladium for Alloc), critical for multi-step syntheses .
Reactivity : The NH-Alloc group supports nucleophilic reactions post-deprotection, whereas nitro or CF₃ groups are typically inert or serve as electron-withdrawing moieties.
Steric and Electronic Effects :
- The tert-butyl group in Boc-4-tert-butyl-L-Phenylalanine imposes significant steric hindrance, ideal for stabilizing hydrophobic interactions in peptides.
- The CF₃ group in Boc-4-Trifluoromethyl-D-Phenylalanine enhances metabolic stability and lipophilicity, advantageous in drug design.
- In contrast, Boc-Phe(4-NH-Alloc) balances moderate steric bulk with a reactive NH site post-deprotection.
Bioconjugation and Materials Science
The deprotected NH group in Boc-Phe(4-NH-Alloc) facilitates site-specific labeling with fluorophores or PEG chains, a feature absent in tert-butyl- or CF₃-substituted analogues. This property is critical in developing antibody-drug conjugates (ADCs) or imaging probes .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Boc-Phe(4-NH-Alloc), and how is reaction completion validated?
- Methodological Answer : The synthesis involves Alloc protection of the amine group on phenylalanine. Starting with Boc-Phe(4-methyl-amino)-OH HCl-salt, triethylamine (3 equiv.) is added in dry CH₂Cl₂ under argon to deprotonate the amine. Allyl chloroformate (1.2 equiv.) is then slowly introduced at 0°C, with overnight stirring. Reaction progress is monitored via HPLC to confirm consumption of the starting material. Post-reaction, the organic phase is washed with water and purified via standard techniques .
Q. How does Boc-Phe(4-NH-Alloc) enhance peptide synthesis strategies?
- Methodological Answer : The Alloc group provides orthogonal protection for the amine, enabling selective deprotection (e.g., via palladium catalysts) without disturbing other protecting groups like Boc. This is critical for stepwise peptide elongation in solid-phase synthesis. For example, Alloc-protected derivatives prevent aggregation during peptide assembly, as seen in structurally similar compounds like Fmoc-Pro(4-NH-Alloc)-OH .
Q. Which analytical techniques are essential for characterizing Boc-Phe(4-NH-Alloc)?
- Methodological Answer :
- HPLC : To monitor reaction progress and purity (>95% purity threshold recommended for synthetic intermediates) .
- NMR : Confirms structural integrity (e.g., allyl protons in Alloc at δ 5.1–5.3 ppm).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₄N₂O₆: 388.16).
Advanced Research Questions
Q. How can synthesis of Boc-Phe(4-NH-Alloc) be optimized to address low yields?
- Methodological Answer : Key variables include:
- Stoichiometry : Adjust allyl chloroformate from 1.2 to 1.5 equiv. to ensure complete reaction.
- Temperature : Prolonged cooling (e.g., -10°C) may reduce side reactions.
- Solvent : Test alternatives like THF or DMF for solubility improvements.
- Catalysis : Explore additives like DMAP to accelerate carbamate formation. Pilot small-scale reactions (1–5 mmol) to optimize conditions before scaling .
Q. What stability considerations apply to Boc-Phe(4-NH-Alloc) under varying storage or reaction conditions?
- Methodological Answer :
- Storage : Store at -20°C under argon to prevent hydrolysis of the Alloc group.
- pH Sensitivity : Avoid prolonged exposure to acidic conditions (pH < 3), which may cleave the Boc group prematurely.
- Thermal Stability : Decomposition occurs above 60°C; maintain room temperature during synthesis. Stability data for analogs (e.g., Boc-Phe(4-Cl)-OH) suggest similar degradation pathways .
Q. How can Boc-Phe(4-NH-Alloc) be integrated into solid-phase peptide synthesis (SPPS) with orthogonal protection schemes?
- Methodological Answer :
- Deprotection Strategy : Use Pd(PPh₃)₄ (0.1 equiv.) in CHCl₃:AcOH:N-methylmorpholine (37:2:1) to remove Alloc selectively.
- Compatibility : Ensure compatibility with Fmoc/t-Bu strategies by verifying inertness of Alloc to piperidine.
- Aggregation Mitigation : Incorporate pseudoproline derivatives (e.g., Fmoc-Pro(4-NH-Alloc)-OH) to disrupt β-sheet formation during SPPS .
Q. How can contradictions in Boc-Phe(4-NH-Alloc) characterization data (e.g., NMR vs. HPLC) be resolved?
- Methodological Answer :
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete Alloc protection or Boc deprotection).
- Solvent Artifacts : Re-run NMR in deuterated DMSO to eliminate residual CH₂Cl₂ peaks.
- Quantitative NMR : Integrate allyl proton signals against a known internal standard (e.g., TMS) for accurate yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
